molecular formula C26H14F6N2S2 B13866430 2,2'-Bs(trifluoromethyl)-10H-3,10'-biphenothiazine

2,2'-Bs(trifluoromethyl)-10H-3,10'-biphenothiazine

Cat. No.: B13866430
M. Wt: 532.5 g/mol
InChI Key: LLFGPOURPBLQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine is a compound characterized by the presence of trifluoromethyl groups attached to a biphenothiazine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and overall reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine typically involves the introduction of trifluoromethyl groups into the biphenothiazine framework. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure the successful incorporation of the trifluoromethyl groups .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process generally includes nitration, reduction, and subsequent trifluoromethylation steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), iron powder.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted biphenothiazines .

Mechanism of Action

The mechanism of action of 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

    2,2’-Bis(trifluoromethyl)biphenyl: Shares the trifluoromethyl groups but lacks the thiazine ring, resulting in different chemical properties.

    2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl: Contains nitro groups, making it more reactive in reduction reactions.

    2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Features amino groups, which influence its reactivity and applications.

Uniqueness: 2,2’-Bs(trifluoromethyl)-10H-3,10’-biphenothiazine is unique due to the presence of both trifluoromethyl groups and the biphenothiazine core. This combination imparts distinct properties such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H14F6N2S2

Molecular Weight

532.5 g/mol

IUPAC Name

2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]-10H-phenothiazine

InChI

InChI=1S/C26H14F6N2S2/c27-25(28,29)14-9-10-23-20(11-14)34(18-6-2-4-8-22(18)36-23)19-13-24-17(12-15(19)26(30,31)32)33-16-5-1-3-7-21(16)35-24/h1-13,33H

InChI Key

LLFGPOURPBLQHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3)C(F)(F)F)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.